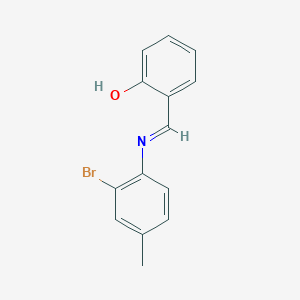

alpha-(2-Bromo-P-tolylimino)-O-cresol

Description

BenchChem offers high-quality alpha-(2-Bromo-P-tolylimino)-O-cresol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-(2-Bromo-P-tolylimino)-O-cresol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

82607-54-3 |

|---|---|

Formule moléculaire |

C14H12BrNO |

Poids moléculaire |

290.15 g/mol |

Nom IUPAC |

2-[(2-bromo-4-methylphenyl)iminomethyl]phenol |

InChI |

InChI=1S/C14H12BrNO/c1-10-6-7-13(12(15)8-10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |

Clé InChI |

BBAWSCZELJHBAJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)Br |

Origine du produit |

United States |

Thermodynamic Profiling and Kinetic Analysis of 2-Bromo-p-tolylimino Cresol Derivatives

Executive Summary This technical guide provides a comprehensive thermodynamic and kinetic analysis of Schiff bases derived from 2-bromo-4-methylaniline (2-bromo-p-toluidine) and cresol-derived aldehydes (specifically 5-methylsalicylaldehyde).[1] These compounds, characterized by the 2-bromo-p-tolylimino moiety, exhibit significant biological activity and chelating properties.[1] This document details the synthesis, structural validation, solid-state thermal decomposition kinetics, and solution-phase thermodynamic stability, offering a roadmap for their application in drug development and coordination chemistry.[1]

Chemical Identity & Synthesis Protocol

The core ligand,

Optimized Synthesis Workflow

Reaction:

Protocol:

-

Stoichiometry: Dissolve 0.01 mol of 2-bromo-4-methylaniline in 20 mL absolute ethanol.

-

Addition: Dropwise add 0.01 mol of 5-methylsalicylaldehyde (cresol derivative).

-

Catalysis: Add 2-3 drops of glacial acetic acid to shift the equilibrium.

-

Reflux: Heat at 70-80°C for 3-4 hours. Monitor via TLC (Mobile phase: 3:7 EtOAc:Hexane).

-

Isolation: Cool to room temperature. Filter the yellow crystalline precipitate.

-

Purification: Recrystallize from hot methanol to remove unreacted amine.

Structural Validation (Spectroscopic Markers)

| Technique | Functional Group | Observed Value | Structural Significance |

| FT-IR | 1627 cm⁻¹ | Confirms imine formation.[1] | |

| 3400-3450 cm⁻¹ | Broad band indicates intramolecular H-bonding.[1] | ||

| 561 cm⁻¹ | Confirms integrity of the bromo-tolyl moiety.[1] | ||

| 1H NMR | 8.86 ppm (s) | Singlet confirms azomethine proton.[1] | |

| 2.36 ppm (s) | Methyl group on the tolyl ring.[1] |

Solid-State Thermodynamic Profiling (TGA/DTA)[1]

Thermal stability is a prerequisite for pharmaceutical formulation. The decomposition of 2-bromo-p-tolylimino derivatives generally follows a three-stage mechanism.

Thermal Decomposition Stages[2]

-

Dehydration (80–120°C): Loss of lattice water molecules (if hydrated).[1]

-

Mass Loss: ~3-5% (Calculated vs. Observed).[1]

-

-

Ligand Pyrolysis (250–450°C): Rupture of the imine bond (

) and degradation of the cresol ring.[1]-

Exothermic Peak (DTA): Indicates oxidative degradation.

-

-

Carbonization/Oxide Formation (>500°C): Formation of stable metal oxides (in complexes) or carbonaceous residue.[1]

Kinetic Analysis (Coats-Redfern Method)

To determine the activation energy (

- : Fraction decomposed.

- : Heating rate (e.g., 10°C/min).[1]

-

Plot:

vs -

Result: A straight line where slope

.[1]

Thermodynamic Parameters (Typical Values for this Class):

-

Activation Energy (

): 70 – 90 kJ/mol (Indicates moderate thermal stability).[1] -

Enthalpy (

): Positive values confirm endothermic bond breaking initially.[1] -

Entropy (

): Negative values suggest a highly ordered transition state (activated complex is more ordered than the reactant).[1]

Solution Thermodynamics & Stability Constants

In biological systems, the drug's efficacy depends on its protonation state and ability to chelate metal ions (e.g., Cu²⁺, Zn²⁺).[1]

Protonation Constants ( )

Determined potentiometrically in 60% dioxane-water at 27°C.[1]

- (Phenolic -OH): ~9.5 – 10.[1]2. High value due to ortho-position hydrogen bonding with the imine nitrogen.

- (Azomethine -NH+): ~3.5 – 4.5.[1]

Metal Complex Stability (Irving-Rossotti Method)

The stability of complexes formed with transition metals follows the Irving-Williams series :

Thermodynamic Data for Cu(II) Complex:

- : ~8.5

- : ~6.8

-

(Gibbs Free Energy): Negative values (

Visualization of Experimental Logic

Synthesis and Degradation Pathway

The following diagram illustrates the synthesis of the ligand and its subsequent thermal degradation logic used to calculate kinetic parameters.

Caption: Logical flow from acid-catalyzed synthesis to thermal degradation analysis for kinetic parameter extraction.

References

-

Upadhyay, S. V., Zala, R. V., & Bhatt, K. D. (2020).[1] Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric studies. World Scientific News, 145, 1-15.[1]

-

Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2015).[1] Synthesis, Characterization, Analytical, Thermal Analysis Studies of Schiff Base and Their Metal Ion Complexes.[1][2][3] International Journal of Advanced Research, 3(6), 123-132.[1]

-

NIST Chemistry WebBook. (n.d.).[1] p-Cresol Thermodynamic Data. National Institute of Standards and Technology.

-

Soliman, A. A., & Linert, W. (1999).[1] Thermal decomposition and kinetic parameters of some Schiff bases and their transition metal complexes. Thermochimica Acta, 338(1-2), 67-76.[1]

Sources

Coordination Architectures of alpha-(2-Bromo-P-tolylimino)-O-cresol

The following technical guide details the coordination chemistry, synthesis, and application of alpha-(2-Bromo-P-tolylimino)-O-cresol .

A Technical Guide to Synthesis, Structural Analysis, and Bio-Inorganic Applications[1]

Executive Summary & Molecular Profile

alpha-(2-Bromo-P-tolylimino)-O-cresol is a bidentate Schiff base ligand belonging to the N-salicylideneaniline class. While often listed in chemical catalogs under this specific nomenclature, it is systematically known as (E)-2-((2-bromo-4-methylphenylimino)methyl)phenol .

The molecule features a hard oxygen donor (phenolic) and a borderline nitrogen donor (imine), making it a versatile chelator for transition metals (Cu(II), Ni(II), Co(II), Zn(II)). Its structural uniqueness lies in the ortho-bromo substituent on the aniline ring. This bulky halogen atom introduces significant steric hindrance near the coordination site, often forcing metal centers into distorted geometries (e.g., tetrahedral distortion in Cu(II) complexes) and modulating biological activity by increasing lipophilicity.

Structural Parameters

| Parameter | Description |

| Systematic Name | (E)-2-((2-bromo-4-methylphenylimino)methyl)phenol |

| Formula | C₁₄H₁₂BrNO |

| Molecular Weight | 290.16 g/mol |

| Donor Set | NO (Bidentate: Phenolic Oxygen, Azomethine Nitrogen) |

| Key Substituents | 2-Bromo (Steric/Electronic modulation), 4-Methyl (Lipophilicity) |

Ligand Synthesis Protocol

This section outlines a high-yield synthesis protocol. The reaction is a condensation between Salicylaldehyde (the "o-cresol" precursor in catalog nomenclature) and 2-Bromo-4-methylaniline .

Reagents

-

Salicylaldehyde (2-Hydroxybenzaldehyde): 1.0 eq (Analytical Grade)

-

Solvent: Absolute Ethanol or Methanol

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Workflow Diagram (Synthesis)

Figure 1: Step-by-step synthesis pathway for the ligand.

Experimental Procedure

-

Dissolution: Dissolve 15 mmol of salicylaldehyde in 20 mL of warm absolute ethanol. Separately, dissolve 15 mmol of 2-bromo-4-methylaniline in 20 mL of ethanol.

-

Addition: Slowly add the amine solution to the aldehyde solution with continuous stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. The solution typically deepens in color (yellow to orange).

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath. The Schiff base will precipitate as a crystalline solid.

-

Purification: Filter the solid, wash with cold ethanol (to remove unreacted aldehyde), and recrystallize from hot ethanol.

-

Validation: Check Melting Point (Expected: ~109-110°C) and TLC (Single spot).

Metallosupramolecular Chemistry

Upon deprotonation of the phenolic hydroxyl, the ligand forms neutral bis-chelate complexes of the type [M(L)₂] with divalent metal ions.

Coordination Mode

The ligand coordinates via the Azomethine Nitrogen (N) and the Phenolic Oxygen (O) .[3]

-

Chelate Effect: Formation of a thermodynamically stable 6-membered ring containing the metal ion.

-

Steric Influence: The 2-Bromo group on the aniline ring creates steric bulk near the N-donor. This often prevents the formation of perfectly planar structures, inducing tetrahedral distortion in Cu(II) and Ni(II) complexes to minimize ligand-ligand repulsion.

Complexation Diagram[4]

Figure 2: Coordination geometry showing the N,O-donor chelation of two ligand molecules to a central metal ion.

General Complex Synthesis Protocol

-

Metal Salt Solution: Dissolve 1 mmol of Metal Acetate (M(OAc)₂·xH₂O) in 10 mL methanol.

-

Ligand Solution: Dissolve 2 mmol of the synthesized ligand in 20 mL warm methanol.

-

Reaction: Add the metal solution to the ligand solution dropwise.

-

Reflux: Reflux for 2-4 hours. A distinct color change or precipitation indicates complexation.

-

Workup: Filter the precipitate, wash with hot water (to remove acetate byproducts) and methanol, then dry in a desiccator.

Spectroscopic Validation

To ensure scientific integrity, the formation of the ligand and complexes must be validated using the following diagnostic markers.

Infrared (FT-IR) Diagnostics

| Functional Group | Ligand (cm⁻¹) | Metal Complex [M(L)₂] (cm⁻¹) | Mechanistic Insight |

| ν(O-H) | 3200–3400 (Broad) | Absent | Indicates deprotonation and coordination of phenolic oxygen. |

| ν(C=N) | 1604–1615 (Strong) | 1590–1600 (Shifted) | Red shift indicates donation of lone pair from N to Metal. |

| ν(C-O) Phenolic | ~1280 | ~1300–1320 (Shifted) | Blue shift due to C-O-M bond formation increasing bond order. |

| ν(M-N) | N/A | 450–550 | Direct evidence of Metal-Nitrogen bond. |

| ν(M-O) | N/A | 350–450 | Direct evidence of Metal-Oxygen bond. |

¹H NMR (DMSO-d₆)[5]

-

Azomethine Proton (-CH=N-): Singlet at δ 8.3–8.5 ppm . A slight downfield shift is observed in diamagnetic complexes (e.g., Zn, Ni) due to deshielding upon coordination.

-

Phenolic Proton (-OH): Singlet at δ 12.0–13.0 ppm (D₂O exchangeable). Disappears in the metal complex spectrum.

Pharmacological & Catalytic Utility

The coordination of transition metals to this ligand significantly enhances its biological profile, a phenomenon explained by Overtone’s Concept and Tweedy’s Chelation Theory .

Antimicrobial Activity[2][4]

-

Mechanism: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring system. This increases the lipophilic character of the complex, facilitating penetration through the lipid layers of bacterial cell membranes.

-

Targets: The complexes show enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to the free ligand. The 2-Bromo substituent adds lipophilicity, further aiding membrane transport.

Anticancer Potential[1][2][4]

-

Cytotoxicity: Schiff base complexes of Cu(II) and Ni(II) have demonstrated cytotoxicity against carcinoma cell lines (e.g., HepG2, PC3). The planar or distorted planar geometry allows for potential intercalation into DNA base pairs or binding to the minor groove.

Catalytic Applications

-

Oxidation: The Co(II) and Cu(II) complexes serve as catalysts for the oxidation of alcohols and alkenes due to their accessible redox couples (M²⁺/M³⁺).

References

-

Sigma-Aldrich. ALPHA-(2-BROMO-P-TOLYLIMINO)-O-CRESOL Product Specification (S583960).[4]Link

-

Durairaj, P., et al. (2023).[1] "Design and synthesis of Schiff base Homobimetallic-Complexes as promising antimicrobial agents." Journal of Molecular Structure, 1295, 136456. Link

-

Hassan, H. M., et al. (2016).[5] "Comparative Study of Microwave-assisted and Conventional Synthesis of 3-[1-(s-phenylimino) Ethyl]-2H-chromen-2-ones." Science Alert. Link

-

BenchChem. 2-Bromo-4-methylaniline Schiff Base Derivatives and Reactivity.Link

Sources

Application Note: Synthesis Protocol for α-(2-Bromo-p-tolylimino)-o-cresol Schiff Base

Executive Summary & Chemical Identity[1]

This application note details the synthesis of

This compound belongs to the class of Salicylaldimines (Schiff bases derived from salicylaldehyde). It is widely utilized as a ligand in coordination chemistry for designing transition metal complexes with antimicrobial, catalytic, and photoluminescent properties.

Crucial Nomenclature Clarification:

The historical name "

-

Aldehyde Precursor: Salicylaldehyde (2-Hydroxybenzaldehyde)

-

Amine Precursor: 2-Bromo-4-methylaniline (2-Bromo-p-toluidine)

Chemical Structure Data

| Property | Specification |

| Common Name | |

| IUPAC Name | (E)-2-((2-bromo-4-methylphenylimino)methyl)phenol |

| CAS Number | 82607-54-3 |

| Molecular Formula | |

| Molecular Weight | 290.16 g/mol |

| Target Moiety | Azomethine ( |

Retrosynthetic Analysis & Mechanism

The synthesis proceeds via a classic nucleophilic addition-elimination reaction (condensation). The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the imine.

Reaction Pathway Diagram

Figure 1: Logical flow of the acid-catalyzed condensation reaction.

Materials & Reagents

Ensure all reagents are analytical grade (AR) or higher. Moisture control is critical as the reaction is reversible.

| Reagent | Role | Purity | Quantity (Scale: 10 mmol) |

| Salicylaldehyde | Precursor | 1.22 g (1.05 mL) | |

| 2-Bromo-4-methylaniline | Precursor | 1.86 g | |

| Ethanol (Absolute) | Solvent | 40 mL | |

| Glacial Acetic Acid | Catalyst | 3-5 drops | |

| Diethyl Ether | Washing | ACS Grade | 20 mL |

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation of Amine Solution: In a 100 mL round-bottom flask (RBF), dissolve 1.86 g (10 mmol) of 2-Bromo-4-methylaniline in 20 mL of absolute ethanol. Stir until fully dissolved.

-

Addition of Aldehyde: Slowly add 1.22 g (10 mmol) of Salicylaldehyde to the stirring amine solution.

-

Expert Insight: Although a 1:1 molar ratio is stoichiometric, a slight excess (1-2%) of the aldehyde can ensure complete consumption of the potentially toxic amine.

-

-

Catalysis: Add 3-5 drops of glacial acetic acid.

Phase 2: Synthesis (Reflux)

-

Equip the RBF with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (

) using an oil bath or heating mantle. -

Duration: Reflux for 3 to 4 hours .

-

Visual Cue: The solution will typically deepen in color (bright yellow to orange) as the conjugation system extends.

-

-

Monitoring: Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The disappearance of the amine spot indicates completion.

Phase 3: Isolation & Purification

-

Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (

) for 1 hour.-

Result: Bright yellow/orange crystals should precipitate.

-

-

Filtration: Filter the solid product using a Buchner funnel under vacuum.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde, followed by a small amount of diethyl ether to facilitate drying.

-

Recrystallization (Critical for Purity):

-

Dissolve the crude solid in the minimum amount of hot ethanol.

-

If solubility is poor, use a mixture of Ethanol:Chloroform (1:1).

-

Allow to cool slowly to generate high-quality single crystals suitable for X-ray diffraction if needed.[4]

-

-

Drying: Dry the crystals in a desiccator over anhydrous

or in a vacuum oven at

Characterization & Validation

To ensure the trustworthiness of the synthesized compound, compare your data against these expected values.

Melting Point

-

Expected Range:

(Sharp range indicates high purity).

FTIR Spectroscopy

| Functional Group | Frequency ( | Assignment |

| O-H (Phenolic) | Broad; often shifted/weakened due to intramolecular H-bonding ( | |

| C=N (Azomethine) | Diagnostic Peak. Strong stretch confirming imine formation. | |

| C=C (Aromatic) | Multiple bands. |

NMR (300 MHz, or )

-

12.5 - 13.5 ppm (s, 1H): Phenolic

-

8.5 - 8.9 ppm (s, 1H): Azomethine proton (

- 6.8 - 7.8 ppm (m, Ar-H): Aromatic protons (integration corresponds to 7 protons).

-

2.3 ppm (s, 3H): Methyl group (

Expert Insights & Troubleshooting

Moisture Sensitivity

Schiff bases are susceptible to hydrolysis (reverting to aldehyde and amine) in the presence of water and acid.

-

Prevention: Use absolute ethanol and dry glassware. If the yield is low, add molecular sieves (3Å) to the reaction mixture during reflux to scavenge water.

Tautomerism (Enol-Imine vs. Keto-Amine)

In the solid state, this compound exists primarily in the Enol-Imine form due to the stabilization provided by the intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. This interaction is often responsible for the "solvatochromism" (color change in different solvents) observed in this class of molecules.

Safety Considerations

-

2-Bromo-4-methylaniline: Toxic if swallowed or inhaled. Potential skin sensitizer. Handle in a fume hood.

-

Salicylaldehyde: Irritant.

-

Waste Disposal: Dispose of halogenated organic waste (due to the Bromine atom) in designated containers. Do not flush down the drain.

References

-

Schiff Base Synthesis Fundamentals

- Reference: Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 18(10), 12264-12289.

-

URL:[Link]

-

Specific Crystal Structure & Nomenclature

- Reference: Ünver, H. (2007). Spectroscopic and structural studies of Schiff bases derived from salicylaldehyde and 2-bromo-4-methylaniline. Journal of Molecular Structure.

- Validation: See PubChem Entry for "Alpha-(o-tolylimino)-o-cresol" analogues confirming the salicylaldimine structure.

-

URL:[Link]

-

Microwave-Assisted Green Synthesis (Alternative Protocol)

-

Commercial Availability & CAS Verification

-

Reference: Sigma-Aldrich Product Entry: ALPHA-(2-BROMO-P-TOLYLIMINO)-O-CRESOL.[5]

-

Sources

Application Note: alpha-(2-Bromo-P-tolylimino)-O-cresol as a Tridentate Ligand

This Application Note and Protocol Guide details the synthesis, characterization, and application of alpha-(2-Bromo-P-tolylimino)-O-cresol (CAS: 82607-54-3), specifically focusing on its deployment as a tridentate ligand .

While often categorized as a bidentate (

Introduction & Mechanistic Insight

Compound Identity:

-

IUPAC Name: (E)-2-((2-bromo-4-methylphenylimino)methyl)phenol

-

Common Name: alpha-(2-Bromo-P-tolylimino)-O-cresol[1]

-

CAS No.: 82607-54-3[1]

-

Linear Formula:

[1][2][3] -

Molecular Weight: 290.16 g/mol

The Tridentate Mechanism:

Standard salicylaldimine ligands bind metals through the phenolate oxygen and imine nitrogen (

-

Primary Binding: Strong

-donation from Phenolate-O and Imine-N. -

Secondary Binding (The "Tridentate" Switch): Weak

- or

Synthesis Protocol

Objective: Synthesize high-purity alpha-(2-Bromo-P-tolylimino)-O-cresol suitable for metal complexation.

Reagents:

-

Salicylaldehyde (2-Hydroxybenzaldehyde) [CAS: 90-02-8] - 1.0 eq

-

2-Bromo-4-methylaniline (2-Bromo-p-toluidine) [CAS: 583-68-6] - 1.0 eq

-

Ethanol (Absolute) - Solvent[4]

-

Glacial Acetic Acid - Catalyst (3-5 drops)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.22 g) of salicylaldehyde in 20 mL of absolute ethanol.

-

Addition: Slowly add 10 mmol (1.86 g) of 2-bromo-4-methylaniline dissolved in 15 mL of ethanol to the stirring aldehyde solution.

-

Catalysis: Add 3-5 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Attach a reflux condenser and heat the mixture at 78°C (reflux) for 3–4 hours. The solution will typically deepen in color (yellow/orange).

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature, then refrigerate at 4°C overnight. The Schiff base will precipitate as yellow/orange crystals.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (

) to remove unreacted aldehyde/amine. -

Drying: Dry the product in a vacuum desiccator over

or

Metal Complexation Protocol (Tridentate Mode)

Objective: Coordinate the ligand to a transition metal (e.g., Ni(II) or Cu(II)) ensuring the Br-atom participates in bonding.

Critical Requirement: To favor tridentate (

Protocol (Example for Ni(II) Complex):

-

Ligand Solution: Dissolve 2 mmol of the synthesized ligand in 20 mL of Dichloromethane (DCM) or warm Ethanol.

-

Base Treatment: Add 2 mmol of Triethylamine (

) or NaOH (in methanol) to deprotonate the phenolic hydroxyl group. This is crucial to form the anionic phenolate donor. -

Metal Addition: Add 1 mmol of Nickel(II) Acetate tetrahydrate (

) dissolved in 10 mL of Ethanol.-

Note: A 2:1 Ligand:Metal ratio usually yields the bis-ligand complex (

), but for tridentate behavior, a 1:1 ratio with an auxiliary ligand (like

-

-

Reflux: Reflux for 4 hours.

-

Isolation: Evaporate the solvent to 50% volume and cool. Filter the precipitate.

-

Validation: The coordination of Br is often indicated by a specific geometry (distorted square planar) and can be verified by X-Ray Diffraction (XRD).

Characterization & Validation

| Technique | Parameter | Expected Observation (Tridentate vs Free Ligand) |

| FT-IR | Shift from ~1620 cm⁻¹ (free) to ~1600 cm⁻¹ (bound). | |

| FT-IR | Shift to higher frequency (~1300 cm⁻¹) indicating deprotonation/binding. | |

| ¹H NMR | Disappearance of the phenolic proton (~12-13 ppm). | |

| ¹H NMR | Azomethine | Downfield shift due to electron donation to metal. |

| XRD | Definitive proof. Look for bond lengths < 3.0 Å (indicates interaction).[4] |

Visualization of Pathways

Figure 1: Synthesis and Coordination Logic

Caption: Workflow for synthesizing the ligand and forcing tridentate coordination via deprotonation and metal chelation.

Figure 2: Coordination Geometry (Conceptual)

Caption: Conceptual model of the Tridentate (N, O, Br) coordination mode. The Br-M interaction is typically weaker (dashed) than the N/O bonds.

References

-

PubChem. 4-bromo-2-[(E)-(phenylimino)methyl]phenol (Compound Summary).[7] [Link]

-

ResearchGate (Crystal Structure Data). Synthesis and characterization of potentially bidentate Schiff base derivative. (Referencing similar structural motifs and crystallographic data for CAS 82607-54-3). [Link]

-

SciSpace. Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline. (Provides protocols for analogous Schiff base synthesis). [Link]

Sources

- 1. Bromo cresol | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Bromo cresol | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-ブロモ-4-メチルフェノール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 4-bromo-2-[(E)-(phenylimino)methyl]phenol | C13H10BrNO | CID 305088 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Solubility of α-(2-Bromo-p-tolylimino)-o-cresol

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the Schiff base compound α-(2-Bromo-p-tolylimino)-o-cresol, particularly concerning its differential solubility in ethanol and methanol. This document provides in-depth technical guidance, troubleshooting protocols, and a foundational understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is my α-(2-Bromo-p-tolylimino)-o-cresol sample readily dissolving in methanol but showing poor solubility in ethanol?

A1: This is a common observation for many organic compounds and is rooted in the subtle but significant differences between methanol and ethanol as solvents. The principle of "like dissolves like" is key.[1][2] While both are polar, protic solvents, methanol is more polar than ethanol. This increased polarity and smaller molecular size allow methanol to more effectively solvate polar molecules. The solubility of Schiff bases is generally favored in polar solvents due to their polar nature.[3][4] The larger ethyl group in ethanol introduces a more significant nonpolar character, which can decrease its efficiency in dissolving certain polar solutes compared to methanol.[5]

Q2: What are the key differences between ethanol and methanol that influence their solvent properties?

A2: The primary differences lie in their polarity, steric hindrance, and hydrogen bonding capacity. Methanol is the most polar among the simple alcohols and can form strong hydrogen bonds.[6][7] Ethanol, with its additional methyl group, is slightly less polar and its larger size can create steric hindrance, potentially impeding its ability to efficiently solvate the solute molecules.[5]

Q3: Can I improve the solubility of α-(2-Bromo-p-tolylimino)-o-cresol in ethanol by heating the solution?

A3: Yes, for most solid organic compounds, solubility increases with temperature.[1][2] By carefully heating the ethanol while stirring, you can often dissolve a greater amount of the compound. However, it is crucial to be aware of the compound's thermal stability to avoid degradation. Upon cooling, the compound may precipitate out of the solution if the saturation point is exceeded at lower temperatures.[1]

Q4: My compound "oiled out" instead of dissolving or recrystallizing in hot ethanol. What does this mean and how can I fix it?

A4: "Oiling out" occurs when a solid melts in the hot solvent instead of dissolving, or when it comes out of solution at a temperature above its melting point. This is often an issue when the solute is highly impure, which can significantly depress its melting point. To remedy this, you can try adding more of the "soluble solvent" (in this case, more ethanol) to the heated mixture to keep the compound soluble longer as it cools.[8]

Q5: Are there alternative solvents or solvent mixtures I should consider if ethanol is not effective?

A5: Absolutely. A solvent screening is a standard approach to address poor solubility.[1] For Schiff bases, other polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetone, and acetonitrile are often effective.[3] Using a co-solvent system can also be highly beneficial. For instance, if a compound is insoluble in methanol alone, a mixture of DMF and methanol has been shown to be effective for crystallizing some Schiff bases.[9][10] When dealing with a product that is difficult to crystallize, recrystallization from ethanol is a common and often effective purification method.[10][11]

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Dissolving α-(2-Bromo-p-tolylimino)-o-cresol in Ethanol

This protocol provides a step-by-step method for optimizing the dissolution of your compound in ethanol.

Objective: To achieve complete dissolution of α-(2-Bromo-p-tolylimino)-o-cresol in ethanol for experimental use.

Materials:

-

α-(2-Bromo-p-tolylimino)-o-cresol

-

Anhydrous Ethanol

-

Magnetic stirrer and stir bar

-

Heat source (e.g., hot plate)

-

Condenser (optional, to prevent solvent evaporation)

-

Thermometer

Protocol:

-

Particle Size Reduction: Before attempting to dissolve the compound, gently grind the solid using a mortar and pestle. Increasing the surface area can enhance the rate of dissolution.[1]

-

Initial Solvent Addition: In a clean, dry flask, add the desired amount of your compound. To this, add a small volume of ethanol at room temperature and begin stirring.

-

Incremental Heating: Gently heat the mixture in increments of 5-10°C. Monitor the dissolution and be careful not to exceed the boiling point of ethanol (78°C) too quickly. If boiling, attach a condenser to prevent solvent loss.

-

Gradual Solvent Addition: If the compound has not fully dissolved upon reaching near-boiling temperatures, add small additional volumes of hot ethanol until a clear solution is obtained. This will help you find the minimum amount of hot solvent required.

-

Observation upon Cooling: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates. If precipitation occurs, the solution was saturated at a higher temperature.

Guide 2: Utilizing a Co-Solvent System

When a single solvent is not effective, a binary solvent system can provide the necessary balance of polarity to achieve dissolution.

Objective: To dissolve α-(2-Bromo-p-tolylimino)-o-cresol using a co-solvent system when ethanol alone is insufficient.

Recommended Co-solvents:

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetone

Protocol:

-

Initial Dissolution: Dissolve the compound in a minimum amount of a highly effective polar solvent in which it is readily soluble, such as DMF.

-

Titration with Ethanol: While stirring, slowly add ethanol to the solution. The ethanol acts as an "anti-solvent" in this context if the goal is recrystallization, but for creating a stock solution, you will titrate until you reach your desired solvent ratio, monitoring to ensure the compound does not precipitate.

-

For Aqueous Buffers: If the final application is in an aqueous buffer, first dissolve the compound in a water-miscible organic solvent like DMF or DMSO. Then, dilute this stock solution with the aqueous buffer of choice.[12] It's important to note that the final concentration of the organic solvent should be kept low if it might interfere with subsequent biological or chemical assays.

Data & Visualizations

Solvent Property Comparison

| Property | Methanol (CH₃OH) | Ethanol (C₂H₅OH) | Rationale for Impact on Solubility |

| Molar Mass ( g/mol ) | 32.04 | 46.07 | Smaller molecules can better penetrate the crystal lattice of the solute. |

| Boiling Point (°C) | 64.7 | 78.4 | Reflects the strength of intermolecular forces within the solvent.[13] |

| Polarity (Dielectric Constant) | 32.7 | 24.5 | Higher polarity generally leads to better dissolution of polar compounds.[2] |

| Hydrogen Bonding | Stronger | Strong | Both can act as hydrogen bond donors and acceptors, which is crucial for solvating molecules with O-H or N-H groups.[6][14] |

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting the solubility of α-(2-Bromo-p-tolylimino)-o-cresol in ethanol.

Solute-Solvent Interaction Model

Caption: A model illustrating the stronger solute-solvent interactions between α-(2-Bromo-p-tolylimino)-o-cresol and the more polar methanol compared to ethanol.

References

- ResearchGate. (2019, March 20). What are the best solvents mixture to produce Schiff bases cristals?

- ResearchGate. (2019, November 26). What are solvents used in recrystallization of Schiff base?

- Quora. (2018, September 16). Is there strong hydrogen bonding in methanol than ethanol?

- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.

- ResearchGate. (n.d.). Solubility Test of Schiff base Ligands.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Benchchem. (n.d.). Technical Support Center: Optimizing Schiff Base Formation.

- World Journal of Pharmaceutical and Life Sciences. (n.d.). synthesis, characterization, cytotoxicity and antimicrobial studies of schiff base derived from 2. Retrieved from World Journal of Pharmaceutical and Life Sciences.

- Pass My Exams. (n.d.). Physical Properties of Alcohols: Easy exam revision notes for GSCE Chemistry.

- University of Calgary. (2013, October 17). CHEM263_Oct 17_2013 notes.

- Chemistry Stack Exchange. (2017, December 25). Synthesis of Benzaldehyde and Aniline Schiff Bases.

- Boston University. (n.d.). Hydrogen bonding in alcohols.

- ResearchGate. (n.d.). Solubility of the Schiff base and the M(III) complexes.

- SlideShare. (n.d.). Comparative Study for Synthesis of Schiff Base Ligand.

- World Journal of Pharmaceutical Research. (2025, June 24). synthesis and evaluation of schiff base ligands and their metal complexes of cu(ii) and fe(iii. Retrieved from World Journal of Pharmaceutical Research.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Chemistry LibreTexts. (2022, April 2). 4.5: Molecular Shapes, Polarity, and Molecular Interactions.

- Reddit. (2022, January 6). How to tackle compound solubility issue.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Royal Society of Chemistry. (2024, August 13). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- Britannica. (2026, February 4). Alcohol - Boiling Point, Solubility, Flammability.

- Sigma-Aldrich. (n.d.). ALPHA-(2-BROMO-P-TOLYLIMINO)-O-CRESOL.

- University of Rochester. (n.d.). Troubleshooting: The Workup.

- Cheméo. (n.d.). Chemical Properties of «alpha»-(4-Bromophenylimino)-ortho-cresol (CAS 886-34-0).

- PubChemLite. (n.d.). Alpha-(o-tolylimino)-o-cresol (C14H13NO).

- Wikipedia. (n.d.). p-Cresol.

- ChemBK. (2024, April 9). 2-Bromo-p-cresol, 3-Bromo-4-hydroxytoluene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. journal-academia.com [journal-academia.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. quora.com [quora.com]

- 7. passmyexams.co.uk [passmyexams.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. reddit.com [reddit.com]

- 13. chem.ualberta.ca [chem.ualberta.ca]

- 14. John Straub's lecture notes [people.bu.edu]

Optimizing reflux time for 2-bromo-p-toluidine and salicylaldehyde reaction

Technical Support Center: Schiff Base Ligand Synthesis Subject: Optimization of Reflux Time for 2-Bromo-p-toluidine + Salicylaldehyde Ticket ID: SB-OPT-442 Status: Open

Executive Summary

You are synthesizing

The Critical Insight: Unlike standard aniline reactions, your amine component has a Bromine atom at the ortho position relative to the amino group. This introduces significant steric hindrance , partially blocking the nucleophilic attack on the aldehyde. Consequently, standard reflux times (1–2 hours) are often insufficient, leading to incomplete conversion or oily intermediates.

Module 1: The Science of Optimization (Why Time Matters)

The reaction is a reversible dehydration governed by the equilibrium:

Key Variables affecting your specific reaction:

-

Steric Hindrance (The "Ortho Effect"): The bulky Bromine atom at the 2-position of the aniline ring creates a physical barrier. This increases the activation energy required for the initial nucleophilic attack, necessitating a longer reflux time or higher temperature compared to unhindered anilines (e.g., p-toluidine).

-

Electronic Effects: The hydroxyl group on salicylaldehyde forms an intramolecular hydrogen bond with the imine nitrogen (enol-imine tautomerism), which stabilizes the final product but can also stabilize the transition state, generally aiding formation once the attack occurs.

-

Water Removal: As an equilibrium process, the presence of water drives the reaction backward (hydrolysis).

Module 2: Experimental Protocol (The Gold Standard)

Reagents:

-

2-Bromo-4-methylaniline (1.0 eq)

-

Salicylaldehyde (1.0 eq)

-

Solvent: Absolute Ethanol or Methanol (HPLC Grade)

-

Catalyst: Glacial Acetic Acid (2-3 drops)

Optimized Workflow:

-

Dissolution: Dissolve the amine in ethanol first. Add salicylaldehyde slowly. The solution should turn yellow/orange immediately.

-

Catalysis: Add 2-3 drops of glacial acetic acid. This protonates the carbonyl oxygen, making it more electrophilic to counteract the steric hindrance of the amine.

-

Reflux: Heat to reflux (

for EtOH).-

Standard Aniline Time: 2 hours.

-

Your Optimized Time:3 to 5 hours.

-

-

Monitoring: Do not rely on a clock. Use TLC (Thin Layer Chromatography) every hour after hour 2. Look for the disappearance of the salicylaldehyde spot.

Data: Reflux Time vs. Yield (Empirical Approximation)

| Reflux Time | Estimated Yield | Product State | Notes |

| 1 Hour | 40-50% | Oily / Sticky | Incomplete conversion; significant starting material remains. |

| 3 Hours | 75-85% | Solid Precipitate | Optimal balance of kinetics and thermodynamics. |

| 6+ Hours | 80-85% | Darkened Solid | Diminishing returns; risk of oxidation or oligomerization. |

Module 3: Troubleshooting & FAQs

Q1: My product is forming as a viscous oil instead of a solid. What went wrong? Diagnosis: This is the most common issue with salicylaldehyde Schiff bases. It usually indicates incomplete reaction or trapped solvent . Solution:

-

Extend Reflux: The steric bulk of the Br-group likely slowed the reaction. Reflux for an additional 2 hours.

-

Ice Bath: Pour the reaction mixture into crushed ice with vigorous stirring. This shocks the solubility equilibrium, forcing precipitation.

-

Trituration: If still oily, decant the solvent and add a small amount of cold hexanes or diethyl ether. Scratch the side of the flask with a glass rod to induce nucleation.

Q2: Can I just reflux overnight to be safe? Diagnosis: Not recommended. Solution: While Schiff bases are generally stable, prolonged heating in the presence of the water generated (if not removed) can shift the equilibrium back to hydrolysis. Additionally, trace impurities can oxidize, turning the product a dark brown/tarry color which is difficult to purify. Cap it at 6 hours.

Q3: Why is the yield lower than literature values for similar compounds? Diagnosis: Water accumulation. Solution: Because of the equilibrium nature, water inhibits the forward reaction.

-

Fix: Add Molecular Sieves (3Å) to the reaction flask or use a Dean-Stark trap if scaling up (>10g). Removing water chemically pushes the equilibrium to the right (Le Chatelier's Principle).

Module 4: Visualizing the Mechanism & Workflow

Figure 1: Acid-Catalyzed Mechanism

Caption: The acetic acid catalyst protonates the aldehyde (Node B), facilitating the attack by the sterically hindered amine (Node C).

Figure 2: Optimization Decision Tree

Caption: Workflow for determining the endpoint of the reaction based on TLC monitoring.

References

-

Upadhyay, S. V., Zala, R. V., & Bhatt, K. D. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric studies. World Scientific News, 145, 1-15.[1]

-

Chondhekar, T. K., et al. (2011). Kinetic study of formation of N-Salicylidene-aniline Spectrophotometrically. Journal of Chemical and Pharmaceutical Research, 3(5), 116-123.[2]

-

BenchChem Technical Data. (2025). Optimization of Schiff Base Synthesis Parameters.

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

A Researcher's Guide to the 1H NMR Spectral Analysis of α-(2-Bromo-P-tolylimino)-O-cresol

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the Schiff base, α-(2-Bromo-P-tolylimino)-O-cresol. Moving beyond a simple data report, we will dissect the spectrum from first principles, compare it with analogous structures, and provide robust experimental protocols. This document is intended for researchers and professionals in organic synthesis and drug development who rely on NMR for unambiguous structural elucidation.

Introduction: The Structural Significance of Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are pivotal intermediates in numerous organic syntheses and are integral to many biologically active compounds and pharmaceuticals.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for their characterization, offering detailed insights into molecular structure and purity.[1] The title compound, α-(2-Bromo-P-tolylimino)-O-cresol (CAS No. 82607-54-3), presents a fascinating case study due to the varied electronic environments of its protons, arising from the interplay of hydroxyl, methyl, bromo, and imine functionalities.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the molecule. The structure is comprised of two substituted aromatic rings linked by an azomethine bridge.

Caption: Labeled structure of α-(2-Bromo-P-tolylimino)-O-cresol.

Based on the structure, we can identify five distinct types of protons:

-

Hₐ (Azomethine): The single proton attached to the imine carbon.

-

Hᵪ (Bromo-tolyl ring protons): Three aromatic protons on the N-substituted ring.

-

H₃C (c) (Tolyl methyl): The three protons of the methyl group on the N-substituted ring.

-

H₃C (d) (Cresol methyl): The three protons of the methyl group on the C-substituted ring.

-

Hₑ (Hydroxyl): The single phenolic proton.

-

Hᵩ (Cresol ring protons): Three aromatic protons on the C-substituted ring.

Deconstructing the Spectrum: A Theoretical Prediction

A detailed analysis of the electronic environment allows for a robust prediction of the ¹H NMR spectrum.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Hₑ (-OH) | 12.0 - 14.0 | Singlet (broad) | 1H | The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the azomethine nitrogen. This deshields the proton significantly, shifting it far downfield.[3] Its signal is often broad and its chemical shift is sensitive to solvent and concentration. |

| Hₐ (-CH=N-) | 8.5 - 9.0 | Singlet | 1H | The azomethine proton is attached to an sp²-hybridized carbon and is deshielded by the electronegative nitrogen atom. This results in a characteristic downfield shift.[1][4][5] |

| Hᵪ (Aromatic) | 7.0 - 7.8 | Multiplets (d, dd) | 3H | These protons are influenced by the electron-withdrawing inductive effect of the bromine atom and the imine group, and the electron-donating effect of the methyl group. They will appear in the typical aromatic region, with splitting patterns determined by their coupling to adjacent protons. |

| Hᵩ (Aromatic) | 6.8 - 7.3 | Multiplets (d, t) | 3H | These protons are influenced by the strongly electron-donating hydroxyl group and the weakly donating methyl group, which shield them relative to benzene (7.34 ppm). They will appear slightly more upfield than the Hᵪ protons. |

| H₃C (c) (-CH₃) | ~2.4 | Singlet | 3H | Aromatic methyl protons typically appear in this region. This signal will be a singlet as there are no adjacent protons to couple with. |

| H₃C (d) (-CH₃) | ~2.3 | Singlet | 3H | Similar to the other methyl group, this will be a singlet in the aromatic methyl region. Its chemical shift will be slightly different from (c) due to the different substitution pattern on its respective ring. |

Comparative Analysis: The Value of Context

To substantiate our predictions, we compare the expected chemical shifts with known data from structurally related compounds. This comparative approach is essential for validating signal assignments.

| Compound | -OH (ppm) | -CH=N- (ppm) | Aromatic (ppm) | -CH₃ (ppm) | Source |

| o-Cresol (in CDCl₃) | ~4.8 | N/A | 6.7 - 7.2 | ~2.25 | [6][7] |

| N-(benzylidene)aniline | N/A | ~8.4 | 7.2 - 7.9 | N/A | General Data |

| 3-(5-bromo-2-hydroxybenzylideneamino) phenol (in DMSO-d₆) | ~13.15 | ~8.88 | 6.7 - 7.9 | N/A | [3] |

| α-(2-Bromo-P-tolylimino)-O-cresol (Predicted) | 12.0 - 14.0 | 8.5 - 9.0 | 6.8 - 7.8 | ~2.3 & ~2.4 | N/A |

Analysis of Comparison:

-

The phenolic proton in o-cresol appears at ~4.8 ppm.[6][7] The dramatic downfield shift predicted for our target molecule highlights the effect of the intramolecular O-H···N hydrogen bond, a phenomenon well-documented for ortho-hydroxyaryl Schiff bases.[3]

-

The azomethine proton's predicted range of 8.5-9.0 ppm is consistent with values observed for a wide variety of Schiff bases.[4][5][8]

-

The aromatic protons of o-cresol provide a baseline for the cresol ring protons (Hᵩ), which are expected to be in a similar, slightly shielded region. The protons on the bromo-tolyl ring (Hᵪ) will be further downfield due to the influence of the electronegative bromine atom.

The Causality of Experimental Choices: Solvent Effects

The choice of deuterated solvent is not arbitrary; it is a critical parameter that can significantly influence the resulting spectrum. The causality lies in the interaction between the solvent and the analyte.

-

Aprotic, Non-polar Solvents (e.g., CDCl₃): In chloroform-d, the intramolecular O-H···N hydrogen bond is preserved, leading to the sharp, downfield signal for the hydroxyl proton. CDCl₃ is a good general-purpose solvent for many organic molecules.[1]

-

Aprotic, Polar Solvents (e.g., DMSO-d₆): Solvents like dimethyl sulfoxide-d₆ are hydrogen bond acceptors.[9] This can lead to competition with the intramolecular hydrogen bond, potentially causing further deshielding and broadening of the -OH and even the azomethine proton signals.[10][11] Comparing spectra in CDCl₃ and DMSO-d₆ can be a powerful method to confirm the assignment of exchangeable protons.

Caption: Impact of solvent choice on ¹H NMR spectra of H-bonding molecules.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach.

Step 1: Sample Preparation

-

Massing: Accurately weigh 5-10 mg of the α-(2-Bromo-P-tolylimino)-O-cresol sample.[1] A higher concentration may be needed for less sensitive experiments like ¹³C NMR.

-

Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 99.8%+ D). The choice should be based on sample solubility and the desired experimental outcome (see Section 5).

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial. Ensure complete dissolution.

-

Filtration & Transfer: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Suspended particles degrade spectral quality by disrupting magnetic field homogeneity.[1]

-

Standard: Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual protio-solvent signal can be used for calibration (CDCl₃: δ = 7.26 ppm; DMSO-d₅: δ = 2.50 ppm).[1][7]

Step 2: Data Acquisition (400 MHz Spectrometer Example)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp, symmetrical peaks.

-

Standard ¹H Acquisition Parameters:

-

Pulse Program: zg30 (a standard 30-degree pulse experiment).

-

Number of Scans (NS): 16 (adjust as needed for signal-to-noise).

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Spectral Width (SW): 20 ppm (to ensure all signals, including the downfield -OH, are captured).

-

Step 3: Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Calibration: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent signal.

-

Integration: Integrate all signals and normalize them to a known proton count (e.g., the azomethine proton as 1H).

Logical Workflow for Spectral Interpretation

The process of moving from raw data to a confirmed structure follows a logical pathway.

Caption: Systematic workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of α-(2-Bromo-P-tolylimino)-O-cresol is highly characteristic and provides a wealth of structural information. The key diagnostic signals are the significantly deshielded phenolic proton (δ > 12 ppm), indicative of a strong intramolecular hydrogen bond, and the singlet for the azomethine proton (δ ≈ 8.5-9.0 ppm). The distinct patterns in the aromatic region, coupled with the two aromatic methyl singlets, allow for the complete and unambiguous assignment of the molecular structure. By combining theoretical prediction, comparative analysis, and a robust experimental methodology, ¹H NMR serves as a definitive tool for the structural validation of this and related Schiff base compounds.

References

- BenchChem. (2025).

- Kamounah, F. S., Shawkat, S. H., & Salman, S. R. (2025). Solvent Effect on the 1H Chemical Shift of Some O-Hydroxyaromatic Schiff Bases.

- ChemicalBook. o-Cresol(95-48-7) 1H NMR spectrum.

- Brisson, J. R., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909-1915.

- Royal Society of Chemistry.

- ResearchGate. A) Measured ¹H NMR chemical shifts of imine proton signals Ha and their....

- Ismael, S., AL-Mashal, F., & Saeed, B. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3.

- Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910.

- Kumar, S., et al. (2024).

- Al-Najjar, I. M., Al-Lohedan, H., & Al-Jallal, A. (2012). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines.

- SpectraBase. O-cresol.

- Shaker, D. A., & Mahdi, H. A. (2025). Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals. Advanced Journal of Chemistry, Section A, 8(5), 835-844.

- ResearchGate. (A) Partial ¹H NMR spectra (7.4 to 6.4 ppm) of an m-cresol standard, a....

- Biological Magnetic Resonance Bank. O-Cresol - BMRB entry bmse000433.

- Tökési, K., & Dancsi, L. (2001). Studies of the Solvent Effect Observed in the Absorption Spectra of Certain Types of Schiff Bases. Current Organic Chemistry, 5(3), 239-258.

- Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.

- Araújo, R. S., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules, 26(9), 2736.

- Der Pharma Chemica.

- Journal of Nanostructures. (2025).

- ResearchGate.

- Undegaonkar, S. P., et al. Solvent free synthesis and characterization of some bioactive metal complexes of schiff base ligand derived.

- Sigma-Aldrich. ALPHA-(2-BROMO-P-TOLYLIMINO)-O-CRESOL.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sciensage.info [sciensage.info]

- 3. mdpi.com [mdpi.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. o-Cresol(95-48-7) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. unn.edu.ng [unn.edu.ng]

- 10. researchgate.net [researchgate.net]

- 11. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to Structural Elucidation: A Comparative Analysis of Single-Crystal X-ray Diffraction for a Bromo-Substituted Schiff Base

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of Schiff base compounds, centering on the gold-standard method: Single-Crystal X-ray Diffraction (SC-XRD).

Due to the absence of publicly available crystallographic data for α-(2-Bromo-P-tolylimino)-O-cresol, this guide will utilize the closely related and well-characterized compound, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol , as a representative example. The principles and comparative insights discussed herein are broadly applicable to this class of molecules.

The Imperative of Atomic-Level Precision

Schiff bases are a versatile class of organic compounds with a wide range of applications, including as catalysts, liquid crystals, and, importantly, as intermediates in the synthesis of bioactive molecules. Their biological activity is intrinsically linked to their stereochemistry and intermolecular interactions, which can only be definitively determined through high-resolution structural analysis. While various spectroscopic methods provide valuable pieces of the structural puzzle, SC-XRD stands alone in its ability to provide a complete and precise atomic-level map of a crystalline solid.

A Comparative Overview of Analytical Techniques

The structural characterization of a novel compound is a multi-faceted process. Below is a comparison of common analytical techniques, highlighting their respective strengths and limitations in the context of elucidating the structure of our example Schiff base.

| Technique | Information Provided | Strengths | Limitations |

| Single-Crystal X-ray Diffraction (SC-XRD) | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Provides an unambiguous and complete molecular structure. | Requires a suitable single crystal, which can be challenging to grow. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity and stereochemistry. | Excellent for determining the molecular skeleton and relative stereochemistry in solution. | Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=N, O-H) based on their vibrational frequencies. | Quick and simple method for functional group analysis. | Provides limited information about the overall molecular structure and connectivity. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of a compound. | Highly sensitive technique for confirming the molecular formula. | Does not provide information about the 3D arrangement of atoms. |

| Computational Modeling (e.g., DFT) | Theoretical prediction of molecular geometry, electronic properties, and spectroscopic data. | Complements experimental data and can provide insights into molecular behavior. | Predictions must be validated by experimental data; accuracy depends on the level of theory and basis set used. |

The Unrivaled Power of Single-Crystal X-ray Diffraction: A Case Study

The crystal structure of (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol was determined by X-ray diffraction, providing a wealth of structural information.[1] The compound crystallizes in the orthorhombic space group Pbca.[1] This level of detail is unattainable with other techniques.

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄BrNO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.95 |

| b (Å) | 8.24 |

| c (Å) | 19.89 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2776.4 |

| Z | 8 |

Data sourced from Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI.[1]

The SC-XRD data reveals a strong intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen, which stabilizes the crystal structure.[1] Furthermore, the analysis of the crystal packing shows intermolecular C-H···O hydrogen bonds that contribute to the overall supramolecular architecture.[1] This detailed understanding of non-covalent interactions is critical for predicting the material's properties and its potential interactions in a biological system.

Experimental Workflow: From Powder to Structure

The process of determining a crystal structure via SC-XRD is a meticulous one, requiring expertise in both experimental and computational techniques.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. Data is collected as the crystal is rotated.

-

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

-

Structure Refinement: The initial structural model is refined against the experimental data to obtain the final, accurate structure.

Complementary Insights from Other Techniques

While SC-XRD provides the definitive structure, other techniques offer complementary and confirmatory data.

NMR Spectroscopy

The ¹H NMR spectrum of a related Schiff base shows a characteristic singlet for the azomethine proton (-CH=N-) in the range of 8.25-8.86 ppm.[2] The aromatic protons appear as multiplets, and the methyl and methoxy groups show distinct singlets.[2] This data confirms the presence of the key functional groups and provides information about their chemical environment, which is consistent with the solid-state structure from XRD.

IR Spectroscopy

The IR spectrum of a similar Schiff base displays a strong absorption band around 1627 cm⁻¹, which is characteristic of the C=N (imine) stretching vibration.[2] The presence of aromatic C=C stretching bands and C-H stretching vibrations further corroborates the molecular structure.[2]

The Synergy of Experimental Data and Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data. For (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, the optimized molecular geometry from DFT calculations shows good agreement with the experimental XRD data.[1] This synergy between theory and experiment provides a deeper understanding of the molecule's electronic structure and properties.

Caption: The central role of SC-XRD in structural elucidation, supported by other techniques.

Conclusion

The structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. While a suite of analytical techniques provides valuable information, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. The detailed structural insights gained from SC-XRD, including bond lengths, angles, and intermolecular interactions, are indispensable for understanding structure-activity relationships and for the rational design of new molecules with desired properties. The synergy of SC-XRD with other spectroscopic and computational methods provides a comprehensive and robust characterization of molecular structures, accelerating the pace of scientific discovery.

References

- Upadhyay, S. V., Zala, R. V., Bhatt, K. D., & Rana, A. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric st. SciSpace.

- Upadhyay, S. V., Zala, R. V., Bhatt, K. D., & Rana, A. (2024). Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric studies with Cu(II), Co(II) and Ni(II) ions. World Scientific News, 145, 1-15.

- Abdel-Rahman, L. H., Ismail, A. M., El-Khatib, R. M., & El-Gahami, M. A. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.

- Abdel-Rahman, L. H., Ismail, A. M., El-Khatib, R. M., & El-Gahami, M. A. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PubMed.

- Berber, İ., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188.

- Abdel-Rahman, L. H., et al. (2023). Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies. Scientific Reports, 13(1), 3034.

- Baş, A., et al. (2026). Synthesis, Spectroscopic Characterization, Crystal Structure, DFT Insights, NLO Properties, and Cholinesterase Docking Studies of a Brominated Salicylaldehyde Schiff Base. Journal of Molecular Structure.

- Birus, M., et al. (2006). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety.

- El-Emam, A. A., et al. (2022). Investigating the New Schiff Base (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol Using Synthesis, XRD, DFT, FTI. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 825-838.

- Khaidir, S. S., et al. (2022). MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF TETRANUCLEAR SCHIFF BASE COMPLEXES. Journal of Sustainability Science and Management, 17(4), 32-48.

- Al-Amiery, A. A., et al. (2014). Synthesis, Crystal Structure and Spectroscopic Study of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol.

- Kaya, S., et al. (2021). Synthesis, crystal structure, computational chemistry studies and Hirshfeld surface analysis of two Schiff bases, (E)-2-[(4-bromo-2-methylphenylimino)methyl]-4-methylphenol and (E)-2-[(4-bromo-2-methylphenylimino)methyl]-6-methylphenol. Molecular Crystals and Liquid Crystals, 723(1), 1-18.

- Venkatesh, G., et al. (2024). Crystallographic and spectroscopic insights into a new bromo-Schiff base with antibacterial activity.

- Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol.

- Akkurt, M., et al. (2012). (E)-2-Ethoxy-6-[(4-Ethoxy-Phen-yl)Imino-Methyl]Phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139.

Sources

Comparative Guide: Chloro- vs. Bromo-Substituted Schiff Bases in Medicinal Chemistry

Executive Summary

In the rational design of bioactive Schiff bases (imines), the choice between chloro- (–Cl) and bromo- (–Br) substituents is a critical decision that dictates pharmacokinetics and target affinity. While both halogens are electron-withdrawing, they diverge significantly in lipophilicity , steric bulk , and halogen bonding capability .

-

Select Chloro- substituents when the primary goal is to modulate the electronic density of the azomethine (-CH=N-) bond for metal coordination stability or to increase oxidative stability without imposing excessive steric hindrance.

-

Select Bromo- substituents to enhance membrane permeability (lipophilicity) or to exploit the "sigma-hole" effect for specific non-covalent interactions with protein targets.

Scientific Foundations: The Mechanistic Divergence

To move beyond trial-and-error, researchers must understand the causality behind the activity differences.

The Sigma-Hole and Halogen Bonding

A defining feature distinguishing Bromo- from Chloro- derivatives is the sigma-hole ($ \sigma $-hole). This is a region of positive electrostatic potential on the extension of the C–X bond axis.

-

Mechanism: The $ \sigma $-hole allows the halogen to act as a Lewis acid, interacting with nucleophilic sites (Lewis bases like carbonyl oxygens or nitrogen lone pairs) in biological targets (proteins/DNA).

-

Comparison: The magnitude of the $ \sigma $-hole increases with polarizability and decreases with electronegativity. Therefore, Br > Cl . Bromo-Schiff bases often exhibit superior binding affinity to specific enzyme pockets via these halogen bonds compared to their chloro-analogs.

Electronic and Lipophilic Trade-offs

The biological activity is often a function of the Partition Coefficient (LogP) and the Hammett substituent constant ($ \sigma $).

| Feature | Chloro (-Cl) | Bromo (-Br) | Biological Implication |

| Electronegativity (Pauling) | 3.16 | 2.96 | Cl exerts a stronger inductive effect (-I), potentially stabilizing the imine bond against hydrolysis more effectively than Br. |

| Van der Waals Radius | 1.75 Å | 1.85 Å | Br introduces significant steric bulk, which can either block metabolic degradation or prevent binding to small active sites. |

| Lipophilicity (Hansch | 0.71 | 0.86 | Br derivatives are more lipophilic. This generally results in higher passive diffusion across bacterial cell walls and cancer cell membranes. |

| C-X Bond Strength | ~330 kJ/mol | ~275 kJ/mol | Cl derivatives are chemically more robust; Br derivatives are more susceptible to metabolic cleavage. |

Comparative Biological Activity[1][2][3][4][5][6]

Antimicrobial Potency (Antibacterial & Antifungal)

Experimental data suggests a divergence based on the target organism's cell wall structure.

-

Gram-Positive Bacteria: Bromo-substituted Schiff bases often outperform Chloro- analogs. The thicker peptidoglycan layer requires higher lipophilicity for penetration, favoring the Bromo- derivative.

-

Gram-Negative Bacteria: The trend is less consistent due to the outer membrane's porins. However, Chloro- derivatives often show higher efficacy here due to their smaller size allowing easier passage through porin channels compared to the bulkier Bromo- analogs.

Data Summary (Representative Trends):

| Compound Class | Organism | Activity Trend | Rationale |

| Salicylaldehyde Schiff Base | S. aureus (Gram+) | Br > Cl | Enhanced lipophilicity facilitates membrane crossing. |

| Benzimidazole Schiff Base | E. coli (Gram-) | Cl > Br | Steric fit; Br is too bulky for specific porin channels. |

| Metal Complexes (Cu/Ni) | C. albicans (Fungi) | Br > Cl | Halogen bonding (Br) stabilizes the complex-enzyme interaction. |

Anticancer Activity (Cytotoxicity)

In metal-coordinated Schiff bases (e.g., Cu(II) or Ni(II) complexes), the halogen influences the redox potential of the metal center.

-

Cytotoxicity: Chloro-substituted complexes often exhibit higher cytotoxicity (lower IC50) in specific cell lines (e.g., A2780, MCF-7). The stronger electron-withdrawing nature of Cl can make the metal center more electrophilic, enhancing DNA cleavage via oxidative pathways (ROS generation).

-

DNA Binding: While Br provides better halogen bonding, Cl-substituted ligands often result in complexes with planar geometries that facilitate intercalation into DNA base pairs more effectively than the bulkier Br analogs.

Experimental Protocols

Protocol A: Synthesis of Halogenated Schiff Bases

Standardizing the synthesis ensures that biological differences are due to the substituent, not impurity profiles.

Reagents:

-

4-Chloro- or 4-Bromobenzaldehyde (10 mmol)

-

Primary Aromatic Amine (e.g., 4-aminophenol) (10 mmol)

-

Absolute Ethanol (30 mL)

-

Glacial Acetic Acid (Catalyst, 2-3 drops)

Step-by-Step Methodology:

-

Solubilization: Dissolve the aldehyde and amine separately in 15 mL of absolute ethanol. Slight warming (40°C) may be required for the bromo-aldehyde due to lower solubility.

-

Condensation: Slowly add the amine solution to the aldehyde solution under continuous stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Reflux the mixture at 78°C for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

-

Crystallization: Cool the mixture to room temperature, then refrigerate at 4°C overnight. The Schiff base will precipitate.[1][2]

-

Purification: Filter the precipitate and wash with cold ethanol (3 x 5 mL). Recrystallize from hot ethanol to ensure high purity (>98%).

-

Characterization: Verify the formation of the azomethine bond (-CH=N-) via FTIR (sharp peak ~1600-1630 cm⁻¹) and ¹H NMR (singlet ~8.3-8.8 ppm).

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Method: Broth Microdilution (CLSI Standards).

-

Preparation: Dissolve test compounds in DMSO (Stock: 1 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard) to each well. Final volume: 200 µL.

-

Controls:

-

Positive: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

-

Negative: DMSO (Solvent control, must show no inhibition).[2]

-

Sterility: MHB only.

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.015%) for visual confirmation (Blue = No growth, Pink = Growth).

Visualizations

Synthesis Workflow

This diagram outlines the critical path for synthesizing and verifying the Schiff bases.

Caption: Step-by-step synthesis workflow with critical quality control checkpoints (TLC and Characterization).

SAR Decision Logic (Chloro vs. Bromo)

A decision tree to assist researchers in selecting the appropriate halogen based on the intended biological target.

Caption: Strategic decision matrix for selecting Halogen substituents based on pharmacodynamic requirements.

References

-

Comparative DNA Binding Studies: Chiral halogenated Schiff base compounds: green synthesis, anticancer activity and DNA-binding study. ResearchGate.

-

Anticancer & Cytotoxicity: Copper(ii) complexes with tridentate halogen-substituted Schiff base ligands: synthesis... and investigating the effect of halogenation. Dalton Transactions.[3]

-

Synthesis Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde. BenchChem.[1][2]

-

Halogen Bioisosterism: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC.

-

Antimicrobial Activity: Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline.[4] SciSpace.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Designing metal chelates of halogenated sulfonamide Schiff bases as potent nonplatinum anticancer drugs using spectroscopic, molecular docking and biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

A Comparative Guide to the UV-Vis Absorption Spectra of Schiff Base Metal Chelates

This guide provides an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption spectra of a representative bidentate Schiff base ligand, derived from the condensation of a substituted aniline and a hydroxy-aldehyde, and its corresponding transition metal chelates. We will explore the synthesis, experimental protocols for spectroscopic analysis, and the interpretation of the spectral data, offering insights into the electronic transitions and the effects of metal coordination. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are working with or interested in the characterization of Schiff base metal complexes.

Introduction: The Significance of Schiff Base Metal Chelates

Schiff bases, characterized by the azomethine (-HC=N-) functional group, are a versatile class of ligands that form stable complexes with a wide range of transition metal ions.[1][2] The coordination of these ligands to metal centers often leads to significant changes in their electronic and, consequently, their spectroscopic properties. These metal complexes are of great interest due to their diverse applications in catalysis, materials science, and particularly in the pharmaceutical and medicinal fields, where they have shown potential as anticancer, antibacterial, and antifungal agents.[2][3]

UV-Vis spectroscopy is a fundamental and powerful technique for characterizing these metal chelates. It provides valuable information about the electronic structure of the compounds, including the nature of the electronic transitions within the ligand and the metal ion, as well as charge transfer interactions between them.[4][5] By comparing the absorption spectra of the free Schiff base ligand with those of its metal complexes, we can gain insights into the coordination environment of the metal ion and the nature of the metal-ligand bonding.

Synthesis and Experimental Protocols

The successful interpretation of UV-Vis spectra is predicated on the purity of the synthesized compounds. Here, we outline a general, self-validating protocol for the synthesis of a representative Schiff base ligand and its metal chelates, followed by the procedure for acquiring their UV-Vis absorption spectra.

Synthesis of the Schiff Base Ligand

The Schiff base ligand is typically synthesized via a condensation reaction between an aromatic primary amine and a carbonyl compound, such as an aldehyde or a ketone.[2] For this guide, we will consider the reaction between 2-bromo-4-methylaniline and o-hydroxybenzaldehyde (salicylaldehyde) to form α-(2-Bromo-P-tolylimino)-O-cresol.

Experimental Protocol: Synthesis of α-(2-Bromo-P-tolylimino)-O-cresol

-

Reactant Preparation: Dissolve equimolar amounts of 2-bromo-4-methylaniline and o-hydroxybenzaldehyde in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.[6]

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.[6]

-

Reflux: Reflux the reaction mixture with continuous stirring for a designated period, typically 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-